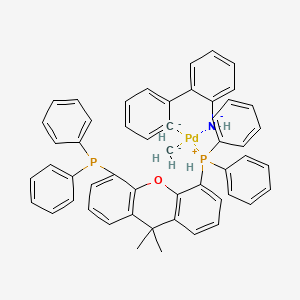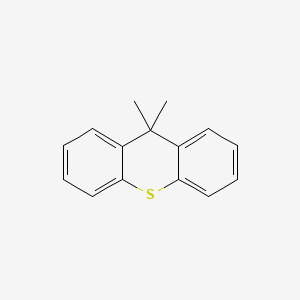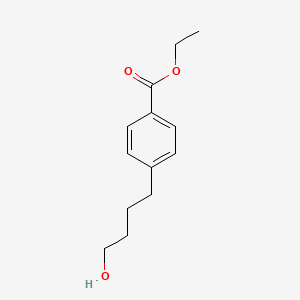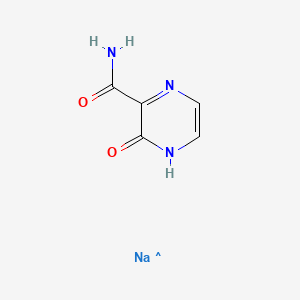
Xantphos Pd G2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xantphos Pd G2 involves the reaction of Xantphos ligand with palladium chloride and 2-amino-1,1’-biphenyl under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Xantphos Pd G2 undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions
Common Reagents and Conditions
The common reagents used in reactions involving this compound include alkyl halides, aryl halides, and organometallic compounds. The reactions typically occur under mild to moderate temperatures and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Aplicaciones Científicas De Investigación
Xantphos Pd G2 has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds through cross-coupling reactions
Biology: It is used in the synthesis of biologically active compounds, including drugs and natural products.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Xantphos Pd G2 exerts its effects through the formation of a reactive palladium species that facilitates the cross-coupling of organic molecules. The Xantphos ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Xantphos Pd G3: Another generation of Xantphos palladium precatalyst with similar applications but improved reactivity.
Xantphos Pd G4: A further improved version with enhanced stability and reactivity.
XPhos Pd G2: A related compound with similar catalytic properties but different ligand structure.
Uniqueness
Xantphos Pd G2 is unique due to its balanced reactivity and stability, making it suitable for a wide range of cross-coupling reactions. Its ability to form stable complexes with palladium and facilitate efficient bond formation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C52H45NOP2Pd-2 |
|---|---|
Peso molecular |
868.3 g/mol |
Nombre IUPAC |
carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |
InChI |
InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |
Clave InChI |
DLLSGBITJVTQQT-UHFFFAOYSA-O |
SMILES canónico |
[CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)




